molecular formula C27H33NO7 B13716311 Hydroxy Terbinafine beta-D-Glucuronide

Hydroxy Terbinafine beta-D-Glucuronide

Cat. No.: B13716311
M. Wt: 483.6 g/mol
InChI Key: XWKOYVRIRYSRSH-CZBFLBQGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Terbinafine beta-D-Glucuronide typically involves the glucuronidation of Hydroxy Terbinafine. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor .

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These methods ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Hydroxy Terbinafine beta-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .

Scientific Research Applications

Hydroxy Terbinafine beta-D-Glucuronide has several scientific research applications:

Mechanism of Action

Hydroxy Terbinafine beta-D-Glucuronide exerts its effects by inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxidosqualene, a crucial step in the synthesis of ergosterol. The reduction in ergosterol levels disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular targets involved include the squalene epoxidase enzyme and the ergosterol biosynthesis pathway .

Comparison with Similar Compounds

Uniqueness: Hydroxy Terbinafine beta-D-Glucuronide is unique due to its glucuronidation, which enhances its solubility and excretion. This modification also affects its pharmacokinetics and pharmacodynamics, making it distinct from its parent compound and other similar antifungals .

Properties

Molecular Formula

C27H33NO7

Molecular Weight

483.6 g/mol

IUPAC Name

(3R,4R,5R,6S)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23-,24?,26+/m1/s1

InChI Key

XWKOYVRIRYSRSH-CZBFLBQGSA-N

Isomeric SMILES

CC(C)(CO[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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